molecular formula C4H5BrN2 B1270013 4-Bromo-1-methyl-1H-imidazole CAS No. 25676-75-9

4-Bromo-1-methyl-1H-imidazole

Cat. No. B1270013
Key on ui cas rn: 25676-75-9
M. Wt: 161 g/mol
InChI Key: IOTSLMMLLXTNNH-UHFFFAOYSA-N
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Patent
US08202873B2

Procedure details

In an oven-dried flask, combine 4-bromo-1-methyl-1H-imidazole (0.200 g, 1.24 mmol), copper (I) iodide (0.022 g, 0.113 mmol), N,N-dimethylglycine (0.023 g, 0.226 mmol), and potassium carbonate (0.312 g, 2.26 mmol). Purge with nitrogen 3 times. Add 1-H-pyrazole-4-carboxaldehyde (0.109 g, 1.13 mmol), and DMSO (1.7 mL). Heat to 110° C. for 48 hr. Cool to ambient temperature and partition between ethyl acetate and water. Separate organic layer and extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter and concentrate. Add copper (I) iodide (0.022 g, 0.113 mmol), N,N-dimethylglycine (0.023 g, 0.226 mmol), potassium carbonate (0.312 g, 2.26 mmol), and DMSO (1.7 mL). Purge with nitrogen 3 times. Heat to 110° C. for 18 hr. Cool to ambient temperature and partition between ethyl acetate and water. Separate organic layer and extract aqueous layer twice with ethyl acetate. Dry combined organic layers (magnesium sulfate), filter, concentrate, and purify (silica gel chromatography, eluting with 50:50 to 100:0 ethyl acetate:hexanes) to give the title preparation (39 mg, 20%). GC-MS: m/z=176 [M+].
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Two
Quantity
0.023 g
Type
reactant
Reaction Step Three
Quantity
0.312 g
Type
reactant
Reaction Step Four
Quantity
0.109 g
Type
reactant
Reaction Step Five
Quantity
0.023 g
Type
reactant
Reaction Step Six
Quantity
0.312 g
Type
reactant
Reaction Step Seven
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Reaction Step Eight
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Reaction Step Nine
Name
Quantity
1.7 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][N:5]([CH3:7])[CH:6]=1.CN(C)CC(O)=O.C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH:25]=[C:24]([CH:26]=[O:27])[CH:23]=[N:22]1>[Cu]I.CS(C)=O>[CH3:7][N:5]1[CH:6]=[C:2]([N:21]2[CH:25]=[C:24]([CH:26]=[O:27])[CH:23]=[N:22]2)[N:3]=[CH:4]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1N=CN(C1)C
Step Two
Name
Quantity
1.7 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0.023 g
Type
reactant
Smiles
CN(CC(=O)O)C
Step Four
Name
Quantity
0.312 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.109 g
Type
reactant
Smiles
N1N=CC(=C1)C=O
Step Six
Name
Quantity
0.023 g
Type
reactant
Smiles
CN(CC(=O)O)C
Step Seven
Name
Quantity
0.312 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Smiles
[Cu]I
Step Nine
Name
copper (I) iodide
Quantity
0.022 g
Type
catalyst
Smiles
[Cu]I
Step Ten
Name
Quantity
1.7 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried flask, combine
CUSTOM
Type
CUSTOM
Details
Purge with nitrogen 3 times
TEMPERATURE
Type
TEMPERATURE
Details
Cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
Separate organic layer and extract aqueous layer twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purge with nitrogen 3 times
TEMPERATURE
Type
TEMPERATURE
Details
Heat to 110° C. for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
Separate organic layer and extract aqueous layer twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 50:50 to 100:0 ethyl acetate:hexanes)
CUSTOM
Type
CUSTOM
Details
to give the title
CUSTOM
Type
CUSTOM
Details
preparation (39 mg, 20%)

Outcomes

Product
Name
Type
Smiles
CN1C=NC(=C1)N1N=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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